2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine
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Overview
Description
2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine is a heterocyclic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol This compound is characterized by a cyclopentane ring fused to a pyrrole ring, with an amine group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with ammonia or primary amines in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects .
Comparison with Similar Compounds
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine hydrochloride: Another related compound with a pyrazole ring and a methanamine group.
Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific ring structure and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C7H10N2/c8-7-2-1-5-3-9-4-6(5)7/h3-4,7,9H,1-2,8H2 |
InChI Key |
YYXYITIAFZNBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CNC=C2C1N |
Origin of Product |
United States |
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